molecular formula C16H17N B026936 1-Benzhydrylazetidine CAS No. 107128-00-7

1-Benzhydrylazetidine

Cat. No. B026936
M. Wt: 223.31 g/mol
InChI Key: AZHWVHNIAGJINK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzhydrylazetidine has been explored through various methods. Li et al. (2006) described an efficient two-step synthesis process starting from commercially available 1-benzhydrylazetidin-3-ol, highlighting a method that affords the compound in 72–84% yield (Li, Witt, Brandt, & Whritenour, 2006). Additionally, Reddy et al. (2010) developed an improved one-pot multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol with minimal impurities, showcasing the scalability and efficiency of their method (Reddy, Babu, Ganesh, Srinivasulu, Madhusudhan, & Mukkanti, 2010).

Molecular Structure Analysis

The molecular structure of compounds related to 1-Benzhydrylazetidine has been elucidated through various analytical techniques. Naveen et al. (2007) investigated the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, a related compound, revealing details about its monoclinic crystal class and chair conformation of the piperazine ring (Naveen, Sridhar, Prasad, Kumar, Prasad, Thimmegowda, & Rangappa, 2007).

Chemical Reactions and Properties

Chemical reactions involving 1-Benzhydrylazetidine and its derivatives are central to its functional utility in organic synthesis. Ishida et al. (2013) described the synthesis of benzosultams from N-arenesulfonylazetidin-3-ols via a rhodium-catalyzed rearrangement, highlighting the compound's versatility in complex chemical transformations (Ishida, Shimamoto, Yano, & Murakami, 2013).

Scientific Research Applications

  • Hydroamination of Alkynes : Benzhydrylamine, a derivative, is used for the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes, enabling the direct hydrogenation and cleavage of primary amines (Haak, Siebeneicher, & Doye, 2000).

  • GABAA Receptor Binding : It plays a role in GABAA receptors, influencing the action of benzodiazepine agonists and antagonists (Wieland, Lüddens, & Seeburg, 1992).

  • Pharmaceutical Applications : An improved process for synthesizing 1-benzhydrylazetidin-3-ol has been developed, suitable for pharmaceutical applications due to its high yield and purity (Reddy et al., 2010).

  • Synthesis of Chiral Recognition Agents : Chiral C2-symmetric N-benzylazetidines can be prepared from optically pure anti-1,3-diols, offering potential applications as chiral recognition agents (Marinetti, Hubert, & Genêt, 2000).

  • Inhibition of Breast Cancer Cell Proliferation : 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine shows significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation (Kumar et al., 2007).

  • Role in NK1 Antagonists : The benzhydryl ring of quinuclidine-based NK1 antagonists is crucial for receptor binding, indicating its importance in medicinal chemistry (Swain et al., 1995).

  • Electrophilic Chlorination : 1-chloro-1,2-benziodoxol-3-one is a practical reagent for chlorinating nitrogen-containing heterocycles, with potential for industrial application (Wang et al., 2016).

properties

IUPAC Name

1-benzhydrylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-8-14(9-4-1)16(17-12-7-13-17)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHWVHNIAGJINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384381
Record name 1-benzhydrylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylazetidine

CAS RN

107128-00-7
Record name 1-benzhydrylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Diphenylmethyl)azetidine
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Synthesis routes and methods I

Procedure details

To A solution of 6.9 kg (50 moles) of potassium carbonate in 7.5 liters of water was added 18.5 liters of 1-butanol, 7.85 kg (50 moles) of 1-bromo-3-chloropropane and 5.18 kg (25 moles) of benzhydrylamine (97% purity with 10% toluene as a residual solvent). The reaction mixture was heated to 100° C. externally with steam and stirred slowly under a nitrogen gas atmosphere overnight. About 12 liters of water was added to the mixture to dissolve some inorganic salt precipitate. The layers were separated and organic layer was distilled under reduced pressure to remove about 18 liters of butanol and water. To the residue was added 1.5 liters of methanol and the resulting mixture was stirred slowly while cooling down to room temperature. The white solid was collected by filtration, rinsed twice with 700 ml portions of methanol and dried in a vacuum oven to give 4.2 kg (75%) of product, m.p. 107°-109° C. The NMR analysis obtained was as follows:
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6.9 kg
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18.5 L
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7.85 kg
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5.18 kg
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7.5 L
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12 L
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Yield
75%

Synthesis routes and methods II

Procedure details

Step 1, heating benzhydrylamine and 1-bromo-3-chloropropane in admixture with butanol, water and potassium carbonate to give N-benzhydrylazetidine and separating said N-benzhydrylazetidine therefrom;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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